molecular formula C25H28ClN3O3S B6517116 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899918-26-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6517116
CAS No.: 899918-26-4
M. Wt: 486.0 g/mol
InChI Key: RDRONZQVYPNFQJ-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 4-methylphenyl group at position 2. A sulfanyl (-S-) bridge connects the spiro system to an acetamide moiety, which is further attached to a 5-chloro-2,4-dimethoxyphenyl group. Key structural attributes include:

  • Spirocyclic framework: The diazaspiro[4.5]deca-1,3-diene ring introduces conformational rigidity, influencing molecular interactions and stability.
  • Substituent effects: The 5-chloro-2,4-dimethoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OMe) substituents, modulating electronic properties and solubility.
  • Sulfanyl-acetamide linkage: The thioether bridge enhances metabolic stability compared to oxygen analogs, while the acetamide group facilitates hydrogen bonding .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O3S/c1-16-7-9-17(10-8-16)23-24(29-25(28-23)11-5-4-6-12-25)33-15-22(30)27-19-13-18(26)20(31-2)14-21(19)32-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRONZQVYPNFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Spiro Systems

N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
  • Key difference : The spiro ring is [4.4] instead of [4.5], reducing ring strain and altering molecular geometry.
  • Substituents : The 3,4-dichlorophenyl group lacks methoxy substituents, resulting in lower solubility in polar solvents.
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
  • Key difference : An additional methyl group at position 8 of the spiro ring.
  • Impact : Methyl substitution could influence crystal packing (as seen in similar compounds with conformational flexibility ) and pharmacokinetic properties like metabolic stability .

Analogues with Heterocyclic Replacements

N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key difference : The spiro system is replaced by a 1,2,4-triazole ring.
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
  • Key difference: A 1,2,4-triazole ring with 4-(dimethylamino)phenyl substitution.
  • Impact: The dimethylamino group increases solubility in aqueous media, while the triazole-thioether linkage may improve resistance to oxidative degradation .

Analogues with Varied Acetamide Substituents

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key difference : A pyrazolyl ring replaces the spiro system.
  • Impact : The pyrazole moiety introduces hydrogen-bonding interactions (N-H···O), as observed in its crystal structure, which could enhance binding to biological targets like enzymes .
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
  • Key difference: A diazenyl (-N=N-) group and hydroxypropylamino substituent.
  • Impact : The diazenyl group may confer photochromic properties, while the hydroxypropyl chain enhances hydrophilicity .

Comparative Analysis: Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Profile
Target Compound 486.0 5-Cl, 2,4-OMe, spiro[4.5] Moderate (polar substituents)
N-(3,4-Dichlorophenyl) Analogue ~470 (estimated) 3,4-Cl, spiro[4.4] Low (hydrophobic Cl groups)
Triazole-containing Analogue ~430 (estimated) 4-Et, 4-pyridinyl Moderate (polar pyridine)

Q & A

Q. What statistical methods resolve batch-to-batch variability in biological activity data?

  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural impurities (HPLC data) with activity outliers.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Research Gaps and Future Directions

  • Biological Profiling : No in vivo toxicity or pharmacokinetic data exists. Prioritize zebrafish or murine models for ADMET studies.
  • Synthetic Scalability : Explore continuous flow reactors to improve diazaspiro core synthesis efficiency .

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